molecular formula C21H19N3O4 B2949026 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide CAS No. 898458-15-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2949026
CAS No.: 898458-15-6
M. Wt: 377.4
InChI Key: KRWNOAQNFXPTNE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two privileged pharmacophores: a furan ring and an indoline scaffold . Indoline and indole derivatives are extensively studied for their diverse biological activities, which often include antimicrobial, anti-inflammatory, and anticancer properties . The presence of the 4-nitrobenzamide group is a common feature in many bioactive molecules and can be instrumental in modulating the compound's electronic properties and binding affinity to biological targets. Researchers are exploring this compound and its analogs primarily as a novel scaffold for developing new therapeutic agents. Its potential mechanism of action may involve interaction with enzymes or protein targets, a strategy often enhanced by metal complexation, as seen with similar heterocyclic compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNOAQNFXPTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Moiety: Starting with an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Nitrobenzamide Group: The nitrobenzamide group is introduced through nitration of a benzamide precursor followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates.

    Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the furan and indole rings.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

The benzamide scaffold is a common pharmacophore. Below is a comparison of key analogues:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide R1 = 4-nitrobenzamide; R2 = furan-2-yl + indolin-1-yl ~439.45 (calculated) Hybrid heterocyclic system; potential π-π stacking and H-bonding sites N/A
N-(2,2-Diphenylethyl)-4-nitrobenzamide R1 = 4-nitrobenzamide; R2 = 2,2-diphenylethyl 406.44 Bulky hydrophobic groups; enhanced lipophilicity
4-Bromo-N-(2-nitrophenyl)benzamide (I) R1 = 4-bromobenzamide; R2 = 2-nitrophenyl 335.14 Electron-withdrawing bromo and nitro groups; planar structure
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide R1 = nitroacetamide; R2 = dimethylamino-furan ~383.43 (estimated) Sulfur-containing linker; basic dimethylamino group

Key Observations :

  • Lipophilicity : The diphenylethyl group in N-(2,2-diphenylethyl)-4-nitrobenzamide increases hydrophobicity compared to the furan-indolin hybrid, which may affect membrane permeability .
  • Heterocyclic Influence : The indolin-1-yl and furan-2-yl groups introduce nitrogen and oxygen heteroatoms, enabling hydrogen bonding and π-interactions absent in simpler analogues like compound I .

Pharmacological Implications (Inferred from Analogues)

  • Nitroaromatic Motifs : Nitro groups in compounds like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) are associated with antimicrobial and antiparasitic activities .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of 322.36 g/mol. The compound consists of an indoline moiety linked to a furan ring through an ethyl chain, along with a nitrobenzamide group that enhances its pharmacological properties.

Research indicates that the compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been found to inhibit various enzymes, including glycogen synthase kinase 3 beta (GSK3β), which is implicated in numerous diseases such as diabetes and cancer .
  • Antioxidant Activity : The presence of the furan ring contributes to antioxidant properties, potentially reducing oxidative stress in cells .
  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases .

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of GSK3β

These results indicate that the compound can effectively inhibit cancer cell proliferation through multiple pathways.

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies have indicated that it can reduce neuronal cell death induced by oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

  • In Vivo Models : A study using mouse models demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. The study highlighted its potential as a novel therapeutic agent in oncology.
  • Combination Therapies : Research has explored the use of this compound in combination with existing chemotherapeutic agents, showing enhanced efficacy and reduced side effects in preclinical trials .

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